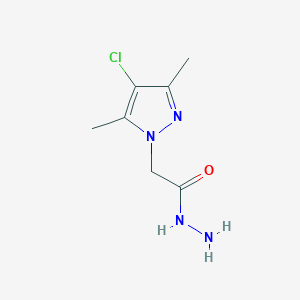
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
“2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound that is derived from 4-chloro-3,5-dimethyl-1H-pyrazole . The 4-chloro-3,5-dimethyl-1H-pyrazole is a solid compound with a molecular weight of 130.58 . It is a stable compound that can control chain growth in free radical polymerization, producing polymers with well-defined molecular weights, and low polydispersities .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” is derived from 4-chloro-3,5-dimethyl-1H-pyrazole, which has a molecular formula of C5H7ClN2 . The 3,5-dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H .Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis and Biological Evaluation : This compound is used as an intermediate in the synthesis of ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles, demonstrating its role in complex chemical syntheses. The compound's reactivity with various agents like ethylchloroacetate and thiosemicarbazide showcases its versatility in chemical reactions (Thadhaney et al., 2011).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Activities : A study highlighted the synthesis of novel hydrazone derivatives containing pyrazole rings, including 2-(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-yl)acetohydrazide. These compounds exhibited moderate fungicidal activity, indicating potential use in antimicrobial applications (Yang, 2008).
Corrosion Inhibition
- Corrosion Inhibition : This compound has been investigated for its potential as a corrosion inhibitor for steel in acidic environments. Studies suggest that it forms a protective layer on metal surfaces, thereby inhibiting corrosion, which is significant in industrial applications (El Arrouji et al., 2020).
Crystallography and Structural Analysis
- Crystallographic Studies : The compound has been the subject of crystallographic studies, providing insights into its molecular structure and the arrangement of its atoms. This is crucial for understanding its chemical properties and potential applications (Plutenko et al., 2013).
Antioxidant Properties
- Antioxidant Activities : Research on 3,5-dimethyl-1H-pyrazole derivatives, including this compound, revealed their potential in vitro antioxidant activities. This suggests its use in developing antioxidants for various applications (Karrouchi et al., 2019).
Antitubercular Activity
- Potential Antitubercular Agents : Some studies have explored the antitubercular potential of derivatives of 1,4-Dihydropyridines, which involve this compound. This indicates its possible use in developing treatments for tuberculosis (Trivedi et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium species, leading to their death and the subsequent resolution of the infection
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
Biochemical Analysis
Biochemical Properties
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which exhibit antileishmanial and antimalarial activities . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, hydrazine-coupled pyrazole derivatives, including this compound, have shown potent antipromastigote activity against Leishmania aethiopica and inhibition effects against Plasmodium berghei . These effects are mediated through alterations in cell signaling pathways and gene expression, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, molecular docking studies have shown that hydrazine-coupled pyrazole derivatives, including this compound, fit well into the active sites of target enzymes, resulting in lower binding free energy and enhanced inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that hydrazine-coupled pyrazole derivatives maintain their stability under standard laboratory conditions and exhibit consistent biochemical activity over time . Long-term exposure may lead to gradual degradation and potential changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that this compound exhibits dose-dependent effects, with higher doses leading to increased biochemical activity and potential toxic or adverse effects . For instance, studies on pyrazoline derivatives have shown that higher doses can lead to oxidative stress and changes in cellular components .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in oxidative stress responses and cellular metabolism . These interactions can lead to changes in metabolite levels and overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported through cellular membranes and distributed to various cellular compartments, where it interacts with specific transporters and binding proteins . These interactions influence its localization and accumulation within cells, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within subcellular compartments influences its interactions with biomolecules and its overall biochemical activity.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCBEIYSXKZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196030 | |
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004644-51-2 | |
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



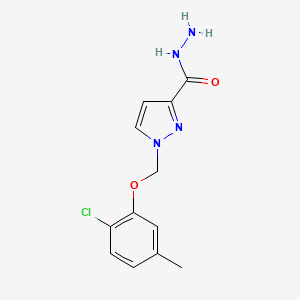
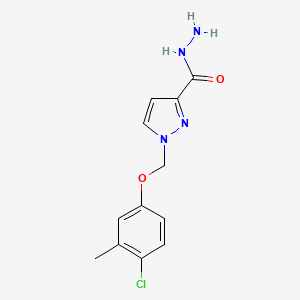
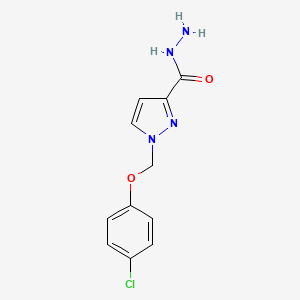
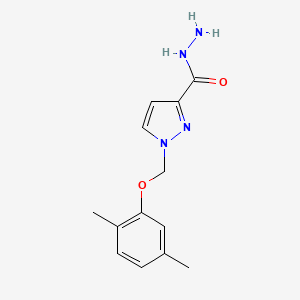
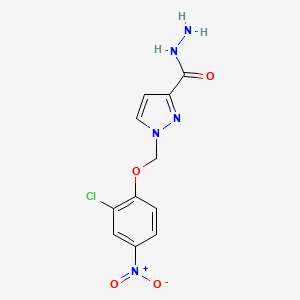



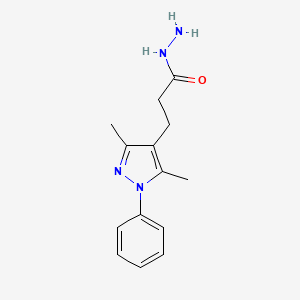
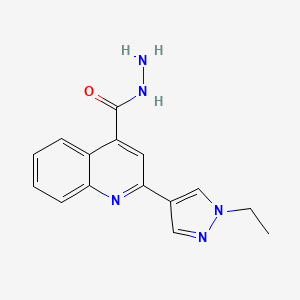
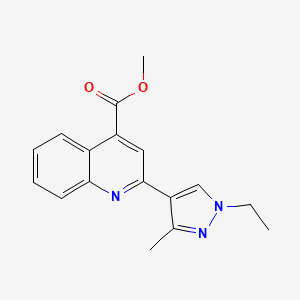
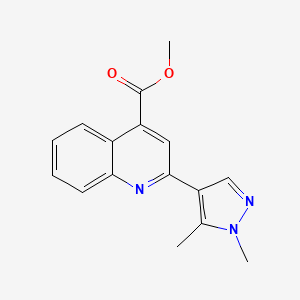
![1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3334939.png)
